molecular formula C12H12N2O2 B13996841 1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid

1-Methyl-4-(o-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13996841
M. Wt: 216.24 g/mol
InChI Key: FPLGYJOMVNCYFH-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-Methyl-4-(2-carboxyphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of halogenated derivatives such as 1-Methyl-4-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

    1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the 2-methyl substitution on the phenyl ring.

    1-Methyl-4-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid: Contains an amino group instead of a methyl group on the phenyl ring.

Uniqueness: 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring may enhance its lipophilicity and alter its interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of 1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methyl-4-(2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-14(2)13-11(10)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

FPLGYJOMVNCYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2C(=O)O)C

Origin of Product

United States

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